![molecular formula C10H14O4 B11714560 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxaspiro[bicyclo[331]nonane-9,2’-[1,3]dioxolan]-7-one is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C10H14O4, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one typically involves the reaction of bicyclo[3.3.1]nonane-9-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one .
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in ring-opening reactions, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler structure without the spirocyclic oxygen atoms.
Bicyclo[3.3.1]nonan-9-one: Lacks the dioxolane ring but shares the bicyclic core structure.
Uniqueness
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one |
InChI |
InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2 |
InChI Key |
ZUMHQILMLNRBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3CC(=O)CC2COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
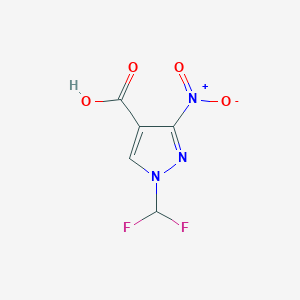

![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![2-[4-(hexyloxy)phenyl]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11714524.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
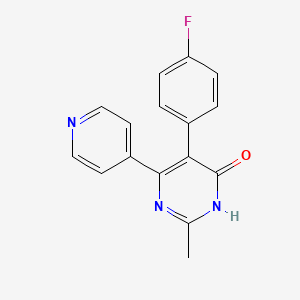
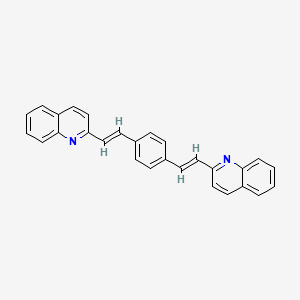
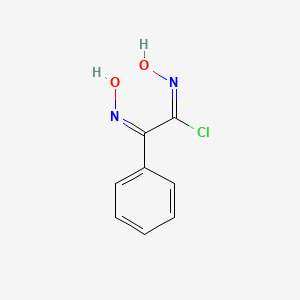

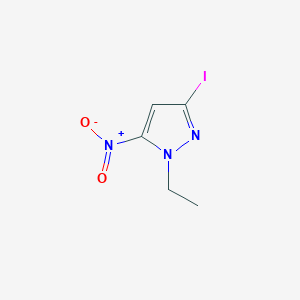
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)
